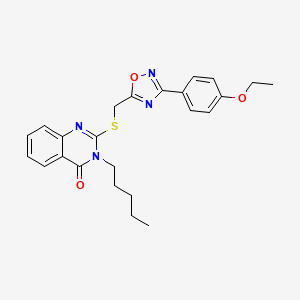
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. Its structure incorporates both oxadiazole and quinazolinone moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Structure
The chemical formula of the compound is C24H20N4O4S, and it features a quinazolinone core linked to an oxadiazole ring through a thioether bridge. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of appropriate hydrazides with carboxylic acid derivatives.
- Thioether Formation : The introduction of the thioether group is performed using thiol reagents.
- Quinazolinone Synthesis : The final step involves cyclization reactions leading to the formation of the quinazolinone structure.
These steps are often optimized for yield and purity using various solvents and catalysts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for various bacterial strains has been determined, showing promising results for this class of compounds:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| This compound | Escherichia coli | 75 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Cytotoxic Activity
The cytotoxicity of this compound has also been evaluated against various cancer cell lines using assays such as MTT. The results indicate that it exhibits selective cytotoxicity towards certain cancer cells:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 29 |
| MCF-7 | 73 |
These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The oxadiazole ring may interact with key enzymes involved in cellular processes.
- Receptor Modulation : The quinazolinone structure could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have investigated similar compounds within the same chemical class:
- Antibacterial Activity Study : A study on oxadiazole derivatives reported significant antibacterial effects against resistant strains of Mycobacterium tuberculosis, emphasizing their potential in treating infectious diseases .
- Cytotoxicity Evaluation : Research on related quinazolinone derivatives demonstrated enhanced cytotoxic effects when combined with other pharmacophores, suggesting that structural modifications can lead to improved therapeutic profiles .
属性
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-3-5-8-15-28-23(29)19-9-6-7-10-20(19)25-24(28)32-16-21-26-22(27-31-21)17-11-13-18(14-12-17)30-4-2/h6-7,9-14H,3-5,8,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBXXKIDRDUWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














